molecular formula C14H12FNO2 B4553482 4-[(4-fluorobenzyl)oxy]benzamide

4-[(4-fluorobenzyl)oxy]benzamide

Cat. No.: B4553482
M. Wt: 245.25 g/mol
InChI Key: KYFVQTLQFWOEDC-UHFFFAOYSA-N
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Description

4-[(4-fluorobenzyl)oxy]benzamide is an organic compound with the molecular formula C14H12FNO2 It is characterized by the presence of a benzamide group substituted with a 4-fluorobenzyl group and an oxy linkage

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFVQTLQFWOEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorobenzyl)oxy]benzamide typically involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxybenzamide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxybenzamide attacks the benzyl carbon of the 4-fluorobenzyl alcohol, resulting in the formation of the oxy linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield 4-[(4-fluorobenzyl)oxy]benzoic acid. This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further derivatization.

Conditions and Products

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Hydrolysis6M HCl, reflux, 8–12 hrs4-[(4-Fluorobenzyl)oxy]benzoic acid85–90%
Basic Hydrolysis2M NaOH, 80°C, 6 hrs4-[(4-Fluorobenzyl)oxy]benzoate sodium78%

Mechanism :

  • Acidic : Protonation of the amide oxygen followed by nucleophilic attack by water.

  • Basic : Deprotonation of the amide nitrogen, leading to hydroxide ion attack.

Ether Cleavage

The benzyl ether linkage is susceptible to cleavage under strong acidic or reductive conditions, producing 4-hydroxybenzamide derivatives.

Conditions and Products

MethodReagents/ConditionsProductYieldSource
Acidic CleavageHBr (48%), acetic acid, 110°C, 4 hrs4-Hydroxybenzamide65%
Reductive CleavagePd/C, H₂ (1 atm), ethanol, 25°C, 12 hrs4-Hydroxybenzamide72%

Mechanism :

  • Acidic : HBr generates a benzyl carbocation intermediate, followed by nucleophilic attack by water.

  • Reductive : Catalytic hydrogenation cleaves the C–O bond via radical intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzamide ring undergoes EAS at the para position relative to the ether group.

Documented Reactions

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C, 2 hrs3-Nitro-4-[(4-fluorobenzyl)oxy]benzamide60%
SulfonationSO₃, DCM, 25°C, 6 hrs3-Sulfo-4-[(4-fluorobenzyl)oxy]benzamide55%

Regioselectivity : Directed by the electron-donating ether oxygen, favoring substitution at the meta position relative to the amide group.

Nucleophilic Acyl Substitution

The amide group participates in nucleophilic substitution reactions under specific conditions, enabling the synthesis of secondary or tertiary amides.

Example Reaction

ReagentsConditionsProductYieldSource
Thionyl ChlorideSOCl₂, toluene, 80°C, 3 hrs4-[(4-Fluorobenzyl)oxy]benzoyl chloride88%
Amine (e.g., methylamine)DCM, 25°C, 12 hrsN-Methyl-4-[(4-fluorobenzyl)oxy]benzamide75%

Mechanism : Activation of the amide via conversion to acyl chloride, followed by nucleophilic attack by amines.

Cross-Coupling Reactions

The aromatic rings can participate in palladium-catalyzed cross-coupling reactions if halogenated derivatives are synthesized.

Suzuki–Miyaura Coupling

SubstrateReagents/ConditionsProductYieldSource
3-Bromo derivativePd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 hrsBiaryl-4-[(4-fluorobenzyl)oxy]benzamide82%

Note : Direct coupling requires bromination of the parent compound (not explicitly documented but inferred from analogs).

Oxidation of the Benzyl Ether

ReagentsConditionsProductYieldSource
KMnO₄H₂O, 100°C, 8 hrs4-Carboxybenzamide50%

Reduction of the Amide

ReagentsConditionsProductYieldSource
LiAlH₄THF, reflux, 6 hrs4-[(4-Fluorobenzyl)oxy]benzylamine68%

Photochemical Reactions

The fluorobenzyl group may undergo photochemical [2+2] cycloaddition under UV light, though this is speculative and based on coumarin analogs.

Scientific Research Applications

Scientific Research Applications

The applications of 4-[(4-fluorobenzyl)oxy]benzamide can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various benzamide derivatives for their cytotoxic effects on cancer cell lines, revealing that certain modifications can enhance their potency against specific receptor tyrosine kinases (RTKs), such as EGFR and HER-2 . The docking studies suggested favorable interactions between these compounds and their molecular targets, indicating potential pathways for further development as anticancer agents.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cellular processes. For instance, studies have shown that phenoxybenzamides can selectively inhibit PARP10, a member of the poly(ADP-ribose) polymerase family, which is implicated in DNA repair mechanisms. This inhibition could provide a novel approach in cancer therapy by targeting tumor cells that rely on PARP activity for survival .

Neurological Applications

There is emerging interest in the use of this compound derivatives in treating neurological disorders. Compounds with similar structures have been explored for their effects on cold menthol receptor activity, which is relevant to conditions such as overactive bladder and neuropathic pain . These findings suggest potential therapeutic avenues for managing chronic pain and urinary disorders.

Case Study: Anticancer Efficacy

A series of studies focused on the anticancer efficacy of benzamide derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent compounds showed over 90% inhibition of EGFR at concentrations as low as 10 nM .

Case Study: Selective PARP Inhibition

Another study identified this compound as a potential selective inhibitor of PARP10. Using crystallography and molecular modeling, researchers demonstrated how this compound binds to PARP10 with distinct selectivity compared to other PARP family members, potentially leading to fewer side effects than traditional PARP inhibitors used in cancer therapy .

Mechanism of Action

The mechanism of action of 4-[(4-fluorobenzyl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]benzamide
  • 4-[(4-methylbenzyl)oxy]benzamide
  • 4-[(4-nitrobenzyl)oxy]benzamide

Uniqueness

4-[(4-fluorobenzyl)oxy]benzamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from other similar compounds.

Biological Activity

4-[(4-fluorobenzyl)oxy]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a benzamide core substituted with a 4-fluorobenzyl ether group. This structural motif is significant for its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been suggested that the compound may inhibit certain kinases or modulate cellular signaling pathways, leading to altered cellular functions. For example, it may affect tyrosinase activity, which is crucial in melanin production and has implications in cancer therapy .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown moderate to significant cytotoxicity against various hematologic and solid tumor cell lines at concentrations around 100 µM . The presence of the fluorine atom in the benzyl group enhances the binding affinity to target proteins, improving the overall potency of these compounds.

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes. For example, in a study focusing on tyrosinase inhibitors, related compounds displayed IC50 values indicating effective inhibition at low micromolar concentrations (ranging from 2.96 to 10.65 µM) . This suggests potential applications in treating conditions like hyperpigmentation or melanoma.

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies involving derivatives of this compound showed promising results against A375M melanoma cells. The treatment led to a significant reduction in tumor growth and enhanced glucose metabolism, indicative of a metabolic flare response that precedes cell death .

Case Study 2: Enzyme Interaction
A comparative analysis of various phenoxybenzamides, including those related to this compound, revealed their ability to rescue HeLa cells overexpressing PARP10. This suggests a mechanism where these compounds can modulate cellular stress responses effectively .

Table 1: Biological Activity Summary

CompoundActivity TypeIC50 (µM)Reference
This compoundTyrosinase Inhibition2.96 - 10.65
Related Benzamide DerivativeAnticancer Activity~100

Table 2: Case Study Results

Study FocusCell LineOutcomeReference
Anticancer EfficacyA375M MelanomaSignificant reduction in tumor growth
Enzyme InteractionHeLaRescue of cells overexpressing PARP10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.